molecular formula C11H10ClFO B1324737 3-Chloro-4-fluorophenyl cyclobutyl ketone CAS No. 898790-88-0

3-Chloro-4-fluorophenyl cyclobutyl ketone

Cat. No.: B1324737
CAS No.: 898790-88-0
M. Wt: 212.65 g/mol
InChI Key: GGIHPGSAKSWCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluorophenyl cyclobutyl ketone is an organic compound with the molecular formula C11H10ClFO It is a ketone derivative characterized by the presence of a cyclobutyl ring attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorophenyl cyclobutyl ketone typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

    Substitution Reactions: The phenyl ring is then functionalized with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.

    Ketone Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives with the ketone group reduced to a hydroxyl group.

    Substitution Products: Phenyl derivatives with different substituents replacing chlorine or fluorine atoms.

Scientific Research Applications

3-Chloro-4-fluorophenyl cyclobutyl ketone has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorophenyl cyclobutyl ketone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a range of chemical transformations, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenyl cyclopropyl ketone
  • 3-Chloro-4-fluorophenyl cyclopentyl ketone
  • 3-Chloro-4-fluorophenyl cyclohexyl ketone

Comparison:

  • Structural Differences: The primary difference lies in the size of the cycloalkyl ring (cyclobutyl, cyclopropyl, cyclopentyl, cyclohexyl).
  • Chemical Properties: These structural variations can lead to differences in reactivity, stability, and physical properties.
  • Applications: While all these compounds may be used in similar research contexts, their specific applications can vary based on their unique chemical properties.

3-Chloro-4-fluorophenyl cyclobutyl ketone stands out due to its balanced reactivity and stability, making it a versatile compound in various scientific research fields.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIHPGSAKSWCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642536
Record name (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-88-0
Record name (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.